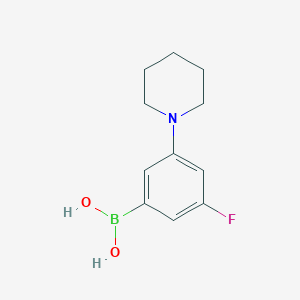

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid

CAS No.:

Cat. No.: VC13682263

Molecular Formula: C11H15BFNO2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BFNO2 |

|---|---|

| Molecular Weight | 223.05 g/mol |

| IUPAC Name | (3-fluoro-5-piperidin-1-ylphenyl)boronic acid |

| Standard InChI | InChI=1S/C11H15BFNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8,15-16H,1-5H2 |

| Standard InChI Key | KQDSZZRGSVZSJR-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)F)N2CCCCC2)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)F)N2CCCCC2)(O)O |

Introduction

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is an organoboron compound with the molecular formula C11H15BFNO2 and a molecular weight of approximately 223.05 g/mol . This compound features a fluorophenyl group substituted at the 3-position with a piperidine moiety at the 5-position, along with a boronic acid functional group. The presence of the fluorine atom enhances its chemical properties, making it valuable in medicinal chemistry and organic synthesis.

Synthesis and Applications

The synthesis of 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid typically involves multi-step organic synthesis methods, although specific detailed procedures are not widely documented in the available literature. This compound is used in medicinal chemistry for its potential interactions with biological targets, such as enzymes and receptors, which can be crucial in drug discovery processes.

Similar Compounds

Several compounds exhibit structural similarities to 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid, including:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid | 874289-10-8 | 0.92 |

| 2-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid | 874289-43-7 | 0.92 |

| (4-(Piperidin-1-yl)phenyl)boronic acid | 229009-42-1 | 0.98 |

| (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid | 874289-26-6 | 0.92 |

These compounds share similar functional groups but differ in their substituents or positions of functional groups, affecting their chemical reactivity and biological properties.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological macromolecules. Techniques like surface plasmon resonance or isothermal titration calorimetry are used to measure these interactions, helping to elucidate its potential as a therapeutic agent.

Safety and Handling

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is classified with hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and respiratory tract irritation. Precautionary statements include P261, P305, P351, and P338, advising against inhalation, contact with skin and eyes, and recommending washing with water in case of contact .

Safety Information Table

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statements | P261, P305, P351, P338 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume